molecular formula C10H10O5 B3270647 (4-Methoxyphenyl)propanedioic acid CAS No. 53181-45-6

(4-Methoxyphenyl)propanedioic acid

Cat. No. B3270647
CAS RN: 53181-45-6
M. Wt: 210.18 g/mol
InChI Key: HKGWZPGNUJEGCT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)propanedioic acid, also known as vanillic acid, is a natural phenolic acid found in various plant sources such as vanilla beans, strawberries, and coffee. This compound has been widely studied due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.

Scientific Research Applications

Synthesis Applications

  • Coumarin Synthesis : (4-Methoxyphenyl)propanedioic acid has been used in the synthesis of coumarins, a class of organic compounds. The process involves denitrocyclization reactions to form coumarins, highlighting its role in organic synthesis and pharmaceutical research (Oda et al., 1987).

  • Crystallography and Stereochemistry : The compound has been instrumental in structural and stereochemical studies. For instance, its structure was elucidated using X-ray crystallography, contributing to the understanding of molecular configurations (Stomberg et al., 1994).

  • Lignin Model Studies : It has been used as a model compound in studies of lignin, a complex organic polymer found in the cell walls of plants. These studies are crucial for understanding and developing processes for lignin degradation and utilization (Li et al., 1996).

Chemical and Biological Research

  • Biocatalysis and Pharmaceutical Research : A study demonstrated the synthesis of 4-methoxyphenyl-1,2-propanediol isomers using biocatalysts. This approach is significant for sustainable and efficient production of fine chemicals, potentially including pharmaceuticals (Oeggl et al., 2018).

  • Antioxidant and Anti-inflammatory Studies : (4-Methoxyphenyl)propanedioic acid derivatives have shown promise in antioxidant and anti-inflammatory research. For example, compounds synthesized from trans-anethole showed significant antioxidant and gastroprotector activities, indicating potential therapeutic applications (Freire et al., 2005).

Environmental and Material Science

  • Corrosion Inhibition : The compound has been investigated for its effectiveness as a corrosion inhibitor, demonstrating potential applications in protecting metals in industrial processes (Bentiss et al., 2009).

  • Lignin Degradation : It has played a role in studying the degradation of lignin model compounds, crucial for environmental and industrial applications, such as biofuel production (Vicuña et al., 1987).

properties

IUPAC Name

2-(4-methoxyphenyl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGWZPGNUJEGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547474
Record name (4-Methoxyphenyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)propanedioic acid

CAS RN

53181-45-6
Record name (4-Methoxyphenyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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